N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenylalanine
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Overview
Description
2-[(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO]-3-PHENYLPROPANOIC ACID is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO]-3-PHENYLPROPANOIC ACID typically involves the Ritter reaction. This reaction is used to synthesize 2-(3,3-dimethyl-6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)carboxylic acid amides . The process involves the reaction of 1-(3,4-diethoxyphenyl)-2-methylpropanol-2 with 2-alkylcyanoacetamides in the presence of glacial acetic acid and concentrated sulfuric acid at temperatures below 5°C .
Chemical Reactions Analysis
2-[(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO]-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Scientific Research Applications
This compound has been studied for its potential biological activities, including antiarrhythmic, hemostatic, anthelmintic, and larvicidal properties . It has shown promise in increasing blood coagulation and exhibiting anthelmintic activity exceeding that of pyrantel and levamisole . Additionally, it has been explored for its potential use in various therapeutic applications due to its diverse biological activities .
Mechanism of Action
The mechanism of action of 2-[(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO]-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects on blood coagulation and its anthelmintic activity suggest that it may interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar compounds to 2-[(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO]-3-PHENYLPROPANOIC ACID include other isoquinoline derivatives such as:
Papaverine: Known for its spasmolytic activity.
Drotaverine: An ethoxy derivative of papaverine with enhanced spasmolytic activity.
Benzo[f]isoquinoline derivatives: These compounds have shown various biological activities, including antiarrhythmic and hemostatic effects.
The uniqueness of 2-[(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO]-3-PHENYLPROPANOIC ACID lies in its specific structural features and the diverse range of biological activities it exhibits .
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H26N2O4/c1-22(2)13-15-11-18(27-3)19(28-4)12-16(15)20(24-22)23-17(21(25)26)10-14-8-6-5-7-9-14/h5-9,11-12,17H,10,13H2,1-4H3,(H,23,24)(H,25,26) |
InChI Key |
QPLMGAOVCHWXIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=NC(CC3=CC=CC=C3)C(=O)O)N1)OC)OC)C |
Origin of Product |
United States |
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